molecular formula C14H11F3N2O2 B12243082 N-[(pyridin-4-yl)methyl]-3-(trifluoromethoxy)benzamide

N-[(pyridin-4-yl)methyl]-3-(trifluoromethoxy)benzamide

Cat. No.: B12243082
M. Wt: 296.24 g/mol
InChI Key: PCXODKKFISIPGW-UHFFFAOYSA-N
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Description

N-[(pyridin-4-yl)methyl]-3-(trifluoromethoxy)benzamide is an organic compound that belongs to the class of aromatic amides It features a benzamide core substituted with a trifluoromethoxy group and a pyridin-4-ylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(pyridin-4-yl)methyl]-3-(trifluoromethoxy)benzamide typically involves the following steps:

    Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 3-(trifluoromethoxy)benzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with pyridin-4-ylmethanamine to yield the desired benzamide.

    Reaction Conditions: The reactions are usually carried out under anhydrous conditions, with solvents such as dichloromethane or tetrahydrofuran. The reaction temperatures are typically maintained between 0°C and room temperature to ensure optimal yields.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[(pyridin-4-yl)methyl]-3-(trifluoromethoxy)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The trifluoromethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzamides with different functional groups.

Scientific Research Applications

N-[(pyridin-4-yl)methyl]-3-(trifluoromethoxy)benzamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structural features make it a candidate for developing new materials with specific electronic or optical properties.

    Biological Studies: It is used in studies to understand its interactions with biological macromolecules and its potential as a biochemical probe.

Mechanism of Action

The mechanism of action of N-[(pyridin-4-yl)methyl]-3-(trifluoromethoxy)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The trifluoromethoxy group enhances its binding affinity and specificity, while the pyridin-4-ylmethyl group facilitates interactions with aromatic residues in the target proteins.

Comparison with Similar Compounds

Similar Compounds

    N-(pyridin-4-yl)pyridin-4-amine: Similar in structure but lacks the trifluoromethoxy group.

    3-(trifluoromethoxy)benzamide: Lacks the pyridin-4-ylmethyl group.

    N-(4-methyl-3-(4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-(4-methylpiperazin-1-yl)methyl)benzamide: Contains different substituents but shares the benzamide core.

Uniqueness

N-[(pyridin-4-yl)methyl]-3-(trifluoromethoxy)benzamide is unique due to the presence of both the trifluoromethoxy and pyridin-4-ylmethyl groups. These groups confer distinct electronic and steric properties, enhancing its potential for specific interactions in medicinal and materials chemistry applications.

Properties

Molecular Formula

C14H11F3N2O2

Molecular Weight

296.24 g/mol

IUPAC Name

N-(pyridin-4-ylmethyl)-3-(trifluoromethoxy)benzamide

InChI

InChI=1S/C14H11F3N2O2/c15-14(16,17)21-12-3-1-2-11(8-12)13(20)19-9-10-4-6-18-7-5-10/h1-8H,9H2,(H,19,20)

InChI Key

PCXODKKFISIPGW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)OC(F)(F)F)C(=O)NCC2=CC=NC=C2

Origin of Product

United States

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